2,3-Dimethylbutane-1-sulfonyl fluoride
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Overview
Description
2,3-Dimethylbutane-1-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to a 2,3-dimethylbutane backbone. Sulfonyl fluorides are known for their stability and reactivity, making them valuable intermediates in organic synthesis and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl fluorides, including 2,3-dimethylbutane-1-sulfonyl fluoride, can be achieved through various methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO₂ insertion/fluorination .
Industrial Production Methods: Industrial production often utilizes sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO₂+” synthons to access sulfonyl fluorides . These methods are favored for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, phenoxides, and enolates.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, sulfonyl fluorides generally exhibit stability under oxidative and reductive conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, phenoxides, enolates.
Conditions: Mild reaction conditions are often sufficient due to the reactivity of the sulfonyl fluoride group.
Major Products:
Sulfonamides: Formed from reactions with amines.
Aryl and Alkenyl Nonaflates: Formed from reactions with phenoxides and enolates.
Scientific Research Applications
2,3-Dimethylbutane-1-sulfonyl fluoride has found applications across various scientific fields:
Organic Synthesis: Used as a building block in the synthesis of complex molecules.
Chemical Biology: Acts as a reactive probe for modifying proteins and studying enzyme mechanisms.
Drug Discovery: Utilized in the development of covalent inhibitors targeting specific proteins.
Materials Science: Employed in the creation of functionalized materials through click chemistry.
Mechanism of Action
The mechanism of action of 2,3-dimethylbutane-1-sulfonyl fluoride involves its reactivity as an electrophile. It can covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Perfluorobutanesulfonyl Fluoride: Known for its stability and use in palladium-catalyzed cross-coupling reactions.
Ethenesulfonyl Fluoride: Utilized in click chemistry for its ability to form stable sulfur (VI) linkages.
Uniqueness: 2,3-Dimethylbutane-1-sulfonyl fluoride stands out due to its specific structural configuration, which may impart unique reactivity and selectivity in chemical reactions. Its applications in modifying proteins and its role in click chemistry highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C6H13FO2S |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2,3-dimethylbutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H13FO2S/c1-5(2)6(3)4-10(7,8)9/h5-6H,4H2,1-3H3 |
InChI Key |
FJZBLUNCFYIVGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CS(=O)(=O)F |
Origin of Product |
United States |
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